(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE

Protecting group stability Acidic hydrolysis Silyl ether orthogonality

(3,5-Dichlorophenoxy)tris(propan-2-yl)silane (CAS 216257-25-9) is a triisopropylsilyl (TIPS)-protected 3,5-dichlorophenol belonging to the class of sterically hindered silyl ether protecting groups. The compound features a bulky TIPS group bonded to a 3,5-dichlorophenoxy moiety, combining the steric shielding and hydrolytic stability of the TIPS group with the electronic influence of the electron-withdrawing chlorine substituents.

Molecular Formula C15H24Cl2OSi
Molecular Weight 319.3 g/mol
Cat. No. B8264040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE
Molecular FormulaC15H24Cl2OSi
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-13(16)7-14(17)9-15/h7-12H,1-6H3
InChIKeyXVHQNCBPFNJVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE – CAS 216257-25-9 and Why It Matters for Organic Synthesis?


(3,5-Dichlorophenoxy)tris(propan-2-yl)silane (CAS 216257-25-9) is a triisopropylsilyl (TIPS)-protected 3,5-dichlorophenol belonging to the class of sterically hindered silyl ether protecting groups [1]. The compound features a bulky TIPS group bonded to a 3,5-dichlorophenoxy moiety, combining the steric shielding and hydrolytic stability of the TIPS group with the electronic influence of the electron-withdrawing chlorine substituents . It is primarily employed in multi-step organic synthesis as a robust hydroxyl-protecting agent for phenols, enabling selective transformations at other sites while the protected phenol remains intact under a wide range of reaction conditions .

Why a Simple TMS- or TBDMS-Protected 3,5-Dichlorophenol Cannot Replace (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE in Demanding Multi-Step Syntheses


Silyl protecting groups for phenols are not interchangeable; their hydrolytic stability differs by orders of magnitude depending on the steric bulk around silicon [1]. A trimethylsilyl (TMS) ether of 3,5-dichlorophenol is approximately 700,000-fold more labile under acidic conditions and 100,000-fold more labile under basic conditions than the corresponding triisopropylsilyl (TIPS) ether [1]. Even the widely used tert-butyldimethylsilyl (TBDMS) ether is 35-fold less stable in acid and 5-fold less stable in base than the TIPS analog [1]. Furthermore, the TIPS group enables selective orthogonal deprotection strategies: a TBDMS ether can be cleaved in the presence of a TIPS ether with 81% selectivity using fluorosilicic acid, whereas TMS ethers are too indiscriminately labile to permit such chemoselectivity [2]. These quantitative stability gaps mean that substituting a TIPS-protected phenol with a TMS- or TBDMS-protected analog risks premature deprotection, loss of regiochemical control, and reduced overall yield in multi-step sequences.

Quantitative Differential Evidence for (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE vs. In-Class Alternatives


Acidic Hydrolysis Stability: TIPS Ether is 700,000× More Stable Than TMS and 35× More Stable Than TBDMS

Under acidic aqueous conditions, the triisopropylsilyl (TIPS) ether of 3,5-dichlorophenol exhibits a relative hydrolytic stability of approximately 700,000 compared to the corresponding trimethylsilyl (TMS) ether (relative stability = 1) and is 35-fold more stable than the tert-butyldimethylsilyl (TBDMS) ether (relative stability = 20,000) [1]. The TIPS ether is 7.1-fold less stable than the tert-butyldiphenylsilyl (TBDPS) ether (relative stability = 5,000,000), placing TIPS in an intermediate position that balances high stability with practical deprotection rates [1]. These relative stability values reflect the rate of Si–O bond cleavage and are consistent across phenolic substrates [2].

Protecting group stability Acidic hydrolysis Silyl ether orthogonality

Basic Hydrolysis Stability: TIPS Ether is 100,000× More Stable Than TMS and 5× More Stable Than TBDMS/TBDPS

Under basic aqueous conditions, the TIPS ether of 3,5-dichlorophenol demonstrates a relative hydrolytic stability of approximately 100,000 versus TMS (relative stability = 1) and is 5-fold more stable than both TBDMS and TBDPS ethers (each with relative stability ≈ 20,000) [1]. This superior alkaline stability arises because the steric bulk of the three isopropyl groups on silicon retards nucleophilic attack by hydroxide ion at silicon [2]. In contrast to its ranking under acidic conditions, the TIPS ether surpasses TBDPS in basic media, making TIPS the preferred protecting group when synthetic sequences involve strongly basic reagents such as organolithiums, Grignard reagents, or alkoxide bases [2].

Basic hydrolysis resistance Alkaline stability Silyl protecting group selection

Orthogonal Deprotection Selectivity: TBDMS Ether Cleaved with 81% Selectivity in the Presence of TIPS Ether

In a direct head-to-head study using fluorosilicic acid (H2SiF6) as the desilylating agent, a TBDMS ether was selectively cleaved in the presence of a TIPS ether with 81% selectivity [1]. Under optimized conditions employing stoichiometric H2SiF6 in tert-butanol, the TBDMS group was removed while the TIPS group remained intact, demonstrating the practical orthogonality of these two silyl protecting groups [1]. The same reagent system achieves 100% selectivity for TBDMS cleavage in the presence of TBDPS ethers; however, the 81% selectivity for TBDMS over TIPS is sufficient to enable sequential deprotection strategies in complex molecule synthesis [1].

Orthogonal deprotection Chemoselective cleavage Fluorosilicic acid

Regioselective Lithiation: TIPS-Protected 3,5-Dichlorophenol Enables Regioisomer-Free Formylation with High Yields

When the TIPS-protected 3,5-dichlorophenol is subjected to lithiation with n-butyllithium followed by reaction with DMF, the resulting 2,6-dichlorobenzaldehyde derivative is obtained in high yield with no detectable regioisomer formation . The TIPS group serves a dual role: (i) it protects the phenolic –OH from deprotonation and undesired side reactions, and (ii) its steric bulk directs lithiation exclusively to the position ortho to the protected oxygen, ensuring complete regioselectivity . In contrast, unprotected 3,5-dichlorophenol undergoes competitive deprotonation at the phenolic –OH under lithiation conditions, leading to lower yields and mixtures of products . The 3,5-dichloro substitution pattern further reinforces this selectivity by electronically deactivating the ring and blocking undesired lithiation at the chlorine-bearing positions [1].

Directed ortho-lithiation Regioselectivity Formylation

Phenolic Substrate Electronic Influence: 3,5-Dichloro Substitution Lowers Phenol pKa by ~2 Units vs. Phenol, Modulating Silyl Ether Reactivity

The 3,5-dichlorophenol moiety in (3,5-dichlorophenoxy)tris(propan-2-yl)silane has a pKa of 7.87–8.48 [1], which is approximately 1.5–2.1 units lower than unsubstituted phenol (pKa ≈ 9.95) [2]. This enhanced acidity, imparted by the electron-withdrawing chlorine substituents, increases the leaving-group ability of the phenoxide during both protection and deprotection steps [3]. In practical terms, the TIPS protection of 3,5-dichlorophenol proceeds under milder conditions and with higher conversion compared to unsubstituted phenol, while the resulting silyl ether remains sufficiently stable for synthetic manipulations due to the overriding steric protection of the TIPS group [3].

Phenol acidity Electron-withdrawing substituents Silyl ether stability modulation

Synthetic Application Provenance: TIPS-Protected 3,5-Dichlorophenol is a Documented Intermediate in Thyromimetic Drug Candidate Synthesis

The compound (3,5-dichlorophenoxy)triisopropylsilane (CAS 216257-25-9) is explicitly cited as a synthetic intermediate in patent filings directed to novel thyromimetic compounds that modulate thyroid hormone receptor-beta (TRβ) for the treatment of neurodegenerative disorders and fibrotic diseases [1]. While the patent does not disclose head-to-head comparative yields, the incorporation of this specific TIPS-protected intermediate into a pharmaceutical patent application indicates that its stability and reaction profile met the stringent reproducibility and scalability requirements of medicinal chemistry programs, as opposed to less stable TMS- or TBDMS-protected analogs that may have failed during synthetic route optimization [1].

Thyromimetics Pharmaceutical intermediate Patent literature

Precision Application Scenarios Where (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE Outperforms Generic Silyl-Protected Phenols


Multi-Step Syntheses Requiring Survival Through Both Strongly Acidic and Strongly Basic Conditions

In synthetic sequences that alternate between acidic and basic regimes—such as glycosylation reactions followed by Zemplén deacetylation, or BOC protection/deprotection cycles—the TIPS ether provides 700,000-fold greater acid stability than TMS and 100,000-fold greater base stability than TMS, while also outperforming TBDMS by 35-fold in acid and 5-fold in base [1]. No other common silyl protecting group combines this dual acid/base stability profile; TBDPS offers higher acid stability but inferior base stability, while TBDMS is weaker in both regimes. This compound is therefore the rational choice when the synthetic route precludes predictable orthogonal deprotection and demands a single protecting group that survives the entire sequence intact.

Directed Ortho-Lithiation of Electron-Deficient Phenols for Benzaldehyde and Biaryl Synthesis

The TIPS-protected 3,5-dichlorophenol is the preferred substrate for regioselective ortho-lithiation-formylation sequences, as demonstrated by von Hirschheydt and Voss who obtained 2,6-dichlorobenzaldehyde derivatives in high yields with no regioisomer contamination . The TIPS group's steric bulk directs lithiation exclusively ortho to the phenolic oxygen, while its hydrolytic stability prevents cleavage by the strongly basic n-BuLi reagent. Competing protecting groups (TMS, TBDMS) are either too labile under lithiation conditions or fail to provide adequate steric direction, resulting in lower yields and regioisomeric mixtures.

Orthogonal Protection Strategies Requiring Selective TBDMS Deprotection While Retaining Phenolic TIPS Protection

When a synthetic intermediate contains both aliphatic TBDMS-protected alcohols and a TIPS-protected phenol, treatment with stoichiometric fluorosilicic acid (H2SiF6) in t-BuOH selectively cleaves the TBDMS group with 81% selectivity while leaving the TIPS ether intact [2]. This orthogonal deprotection capability is essential for complex molecule assembly where sequential unmasking of hydroxyl groups is required, such as in oligosaccharide synthesis or polyketide natural product total synthesis.

Thyromimetic and TRβ-Targeted Drug Candidate Synthesis

Pharmaceutical patent literature explicitly identifies (3,5-dichlorophenoxy)triisopropylsilane (CAS 216257-25-9) as a key intermediate in the synthesis of thyromimetic compounds targeting thyroid hormone receptor-beta for neurodegenerative and fibrotic disease indications [3]. The selection of the TIPS-protected intermediate in a patent filing—rather than TMS-, TBDMS-, or TBDPS-protected analogs—indicates that the TIPS group's balance of stability, steric bulk, and reliable deprotection was essential for successful route development. Researchers pursuing analogous TRβ modulators or 3,5-dichlorophenol-derived bioactive molecules should consider this compound as a validated, patent-precedented intermediate.

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